DS-2248
Description
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DS2248; DS-2248; DS 2248. |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Profiles
| Compound | Chemical Class | Developer | Molecular Weight | Key Mechanism | Clinical Phase |
|---|---|---|---|---|---|
| This compound | Triazolopyrimidine | Daiichi-Sankyo | 486.57 g/mol | ATP-competitive HSP90 inhibition | Phase I |
| Ganetespib (STA-9090) | Resorcinol–Triazole | Synta Pharmaceuticals | 532.55 g/mol | Binds N-terminal domain, degrades HIF-1α | Phase III |
| Luminespib (NVP-AUY922) | Resorcinol–Isoxazole | Novartis | 531.44 g/mol | Induces HSF1 activation, ER stress | Phase II |
| 17-AAG (Tanespimycin) | Benzoquinone Ansamycin | Bristol-Myers Squibb | 585.66 g/mol | Binds to HSP90’s C-terminal domain | Phase III (discontinued) |
| AT13387 | Resorcinol | Astex Pharmaceuticals | 478.36 g/mol | Prolongs client protein degradation | Phase II |
Table 2: Preclinical and Clinical Efficacy
Key Findings
Mechanistic Superiority :
- This compound uniquely combines HSP70 upregulation and DSB repair inhibition , amplifying radiation-induced DNA damage . In contrast, Ganetespib and Luminespib primarily destabilize client proteins without directly targeting DNA repair pathways .
- γH2AX Foci Persistence : this compound-treated SCCVII cells retained 2.5× more γH2AX foci 24h post-irradiation vs. controls (p < 0.001), indicating prolonged DSB repair suppression .
Toxicity Profile :
- This compound caused <5% body weight loss in mice at 15 mg/kg, whereas 17-AAG and Luminespib induced severe weight loss (>20%) and organ toxicity at equivalent doses .
Clinical Progress :
- This compound remains in early-phase trials, while Ganetespib (despite Phase III failure) and Luminespib have advanced to later stages for niche indications (e.g., ALK+ NSCLC) .
Preparation Methods
Key Structural Features
-
Core Structure : A fused tricyclic system comprising pyrazole and pyrimidine rings.
-
Substituents : Hydrophobic groups to improve membrane permeability and stability, as evidenced by its solubility in dimethylsulfoxide (DMSO) and insolubility in water.
-
Molecular Weight : Although exact values are undisclosed, pharmacokinetic studies in mice indicate a molecular profile compatible with oral absorption.
Synthesis and Purification Strategies
General Synthetic Approach
The synthesis of this compound likely follows a modular strategy:
-
Ring Formation : Construction of the pyrazolopyrimidine core via cyclocondensation of aminopyrimidine derivatives with ketones or aldehydes under acidic or basic conditions.
-
Functionalization : Introduction of side chains or substituents through nucleophilic substitution or coupling reactions.
-
Purification : Chromatographic techniques (e.g., HPLC or column chromatography) to isolate the target compound from intermediates and byproducts.
Critical Reaction Parameters
-
Catalysts : Palladium-based catalysts for cross-coupling reactions, as commonly used in heterocyclic synthesis.
-
Temperature Control : Exothermic reactions likely require controlled temperatures (e.g., 0–200°C) to prevent decomposition.
-
Solvent Systems : Polar aprotic solvents (e.g., DMF or DMSO) to dissolve intermediates and facilitate reactivity.
Physicochemical Properties and Formulation
Solubility and Stability
| Property | Value | Source |
|---|---|---|
| Solubility in DMSO | >50 mg/mL | |
| Aqueous Solubility | Insoluble | |
| Storage Temperature | -20°C (long-term), 0–4°C (short-term) | |
| Shelf Life | >5 years under optimal conditions |
This compound’s stability in DMSO and resistance to hydrolysis make it suitable for in vitro assays, though oral formulations require acid-resistant encapsulation due to its degradation in gastric fluid.
Formulation Protocols
-
In Vitro Studies : Dissolved in DMSO at 50 µM–500 nM, followed by dilution in cell culture medium.
-
In Vivo Administration : Prepared as a suspension in 0.1 N HCl and 0.5% methyl cellulose for oral delivery in murine models.
Scalability and Industrial Production
Quality Control Measures
-
Purity Standards : >98% purity, verified via HPLC and mass spectrometry.
-
Batch Consistency : Rigorous monitoring of reaction parameters (e.g., temperature, pH) to ensure reproducibility.
Pharmacokinetic and Preclinical Data
Q & A
Q. What is the molecular mechanism of DS-2248 as an Hsp90 inhibitor, and how does it promote oncoprotein degradation?
this compound binds to the ATP-binding pocket of Hsp90, disrupting its chaperone function. This destabilizes client proteins (e.g., HER2, AKT, RAF-1), leading to their ubiquitination and proteasomal degradation. Methodologically, confirm this mechanism via:
- Immunoblotting : Assess levels of Hsp90 client proteins pre- and post-treatment .
- ATPase activity assays : Measure Hsp90 enzymatic inhibition using purified protein .
- Cellular thermal shift assays (CETSA) : Verify target engagement in live cells .
Q. How to design in vitro experiments to evaluate this compound's cytotoxicity across cancer cell lines?
- Cell line selection : Use panels with Hsp90-dependent oncogenes (e.g., breast cancer lines overexpressing HER2) and controls .
- Dose-response curves : Test concentrations (e.g., 1 nM–10 µM) over 72 hours, using MTT or CellTiter-Glo assays .
- Combination studies : Pair this compound with standard chemotherapeutics to assess synergy (e.g., Chou-Talalay method) .
Q. What in vivo models are appropriate for studying this compound's antitumor efficacy?
- Xenografts : Implant Hsp90-dependent tumors (e.g., NCI-N87 gastric cancer) into immunodeficient mice. Administer this compound orally (e.g., 10–50 mg/kg daily) and monitor tumor volume/biomarkers .
- Pharmacokinetic (PK) analysis : Collect plasma/tissue samples to measure drug bioavailability and metabolite profiles .
Advanced Research Questions
Q. How to address contradictory data in this compound studies, such as variable efficacy across tumor types?
- Stratified analysis : Group results by Hsp90 client protein expression levels (e.g., HER2+ vs. HER2– subtypes) .
- Multi-omics integration : Combine proteomics (client protein degradation) with transcriptomics to identify resistance markers .
- Experimental replication : Validate findings in independent models/labs, ensuring protocol standardization (e.g., dosing schedules) .
Q. What methodologies optimize this compound's therapeutic window in preclinical studies?
- Toxicity profiling : Assess off-target effects (e.g., liver enzymes, cardiac function) in rodent models using histopathology and serum biomarkers .
- Dose optimization : Apply PK/PD modeling to balance efficacy (tumor suppression) and safety (body weight loss, organ toxicity) .
Q. How to investigate this compound-induced resistance mechanisms?
- Long-term exposure assays : Treat cells with incremental this compound doses over 6–12 months; isolate resistant clones for genomic sequencing (e.g., WES) .
- CRISPR screens : Identify genes conferring resistance by knocking out candidates in this compound-sensitive lines .
- Hsp90 isoform analysis : Compare cytosolic (Hsp90α/β) vs. mitochondrial (TRAP1) isoforms in resistant vs. parental cells .
Q. What statistical approaches are robust for analyzing this compound's combination therapy data?
- Bayesian hierarchical models : Account for heterogeneity in tumor response across cohorts .
- Time-to-event analysis : Use Cox regression for survival data in xenograft studies .
- False discovery rate (FDR) control : Adjust for multiple comparisons in high-throughput biomarker screens .
Methodological Best Practices
- Data reproducibility : Document experimental protocols in detail (e.g., cell culture conditions, animal husbandry) and deposit raw data in repositories like Figshare .
- Ethical compliance : Obtain institutional approvals for animal studies; adhere to ARRIVE guidelines for in vivo reporting .
- Interdisciplinary collaboration : Partner with bioinformaticians for multi-omics integration and pharmacologists for PK modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
